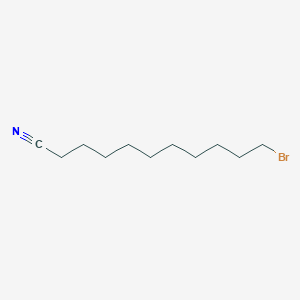
4-氨基-2-氟苯甲酸
概述
描述
4-Amino-2-fluorobenzoic acid (AFBA) is a fluorinated organic compound with an amino group attached to the benzene ring. It is a white crystalline solid that is soluble in water and ethanol. AFBA is used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as a reagent in organic synthesis, and as a fluorescent probe. AFBA has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of some drugs.
科学研究应用
1. 乙酰胆碱酯酶抑制剂
研究了含有4-氟苯甲酸衍生物的化合物,包括与4-氨基-2-氟苯甲酸相关的化合物,作为乙酰胆碱酯酶抑制剂的潜力。这些化合物是通过缩合反应合成的,并评估了它们抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力,在某些情况下显示出与药物他克林相似的效力(Szymański等,2012)。
2. 抗菌剂
已进行了关于合成新分子的研究,这些分子包含4-氟苯甲酸及其衍生物,包括4-氨基-2-氟苯甲酸,用于潜在的抗菌应用。这些化合物在不同浓度下对细菌的有效性进行了测试(Holla, Bhat & Shetty, 2003)。
3. 阿尔茨海默病治疗
源自4-氟苯甲酸的化合物,包括类似于4-氨基-2-氟苯甲酸的化合物,已被合成并评估其在治疗阿尔茨海默病方面的有效性。这些化合物显示出很好的结果,作为乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂,有些表现出比参考药物更高的抑制效力(Czarnecka et al., 2017)。
4. 生物化学中的荧光标记
已将含有4-氟苯甲酸衍生物的化合物,包括与4-氨基-2-氟苯甲酸相关的化合物,用作高效液相色谱中氨基酸的前柱荧光标记试剂。这种应用在生物化学中对于研究各种生物系统非常重要(Watanabe & Imai, 1981)。
5. 正电子发射断层扫描(PET)的放射标记
4-氟苯甲酸,与4-氨基-2-氟苯甲酸密切相关,已用于快速对肽进行PET成像的放射标记。这种方法增强了肽在PET中的应用,并展示了氟苯甲酸衍生物在医学成像中的潜力(Sutcliffe-Goulden et al., 2002)。
6. 细菌降解研究
对能够降解4-氟苯甲酸(与4-氨基-2-氟苯甲酸相关)的细菌菌株进行的研究为了解这些化合物的降解新途径提供了见解。这项研究对于理解氟苯甲酸衍生物的环境影响和生物修复可能性至关重要(Oltmanns et al., 1989)。
安全和危害
未来方向
4-Amino-2-fluorobenzoic acid is a significant intermediate in the production of various pharmaceuticals and is widely used in organic synthesis and the pharmaceutical industry . Its future directions could involve its use in the synthesis of new pharmaceutical compounds and in life science research .
作用机制
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.
Mode of Action
It is known that the compound can participate in reactions at the benzylic position . This suggests that it may interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
Given its use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for protein structure and function.
Result of Action
As a reagent in peptide synthesis , it likely contributes to the formation of peptide bonds, influencing the structure and function of proteins.
生化分析
Biochemical Properties
4-Amino-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including formylating enzymes such as carbonyl reductase and amino acid formyltransferase . These interactions are crucial for the compound’s inhibitory effects on enzyme activity, which can influence various biochemical pathways.
Cellular Effects
The effects of 4-Amino-2-fluorobenzoic acid on cellular processes are profound. This compound has been shown to inhibit the growth of cancer cells, particularly prostate cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through its interactions with specific enzymes and proteins within the cells.
Molecular Mechanism
At the molecular level, 4-Amino-2-fluorobenzoic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of formylating enzymes, leading to changes in enzyme activity and gene expression . This inhibition can result in the suppression of cancer cell growth and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-fluorobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-2-fluorobenzoic acid remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Amino-2-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell growth. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-Amino-2-fluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, 4-Amino-2-fluorobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Amino-2-fluorobenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function . The precise localization is essential for its role in biochemical and pharmacological studies.
属性
IUPAC Name |
4-amino-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERSCUZBKDVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307208 | |
| Record name | 4-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446-31-1 | |
| Record name | 446-31-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














